molecular formula C16H16BrNO2S B12572222 (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide CAS No. 194287-66-6

(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide

Cat. No.: B12572222
CAS No.: 194287-66-6
M. Wt: 366.3 g/mol
InChI Key: YDEYAOHUFJNDET-UHFFFAOYSA-M
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Description

(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide typically involves the condensation of 7-ethoxy-3H-phenothiazine with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the oxidanium ion. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and suitable solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various alkyl or aryl-substituted phenothiazine derivatives.

Scientific Research Applications

(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antipsychotic and antiemetic properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide involves its interaction with specific molecular targets, such as dopamine receptors in the brain. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic effects. Additionally, its structure allows it to interact with various biological pathways, contributing to its diverse pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide stands out due to its unique ethoxy and oxidanium substituents, which confer distinct chemical and pharmacological properties

Properties

CAS No.

194287-66-6

Molecular Formula

C16H16BrNO2S

Molecular Weight

366.3 g/mol

IUPAC Name

(7-ethoxyphenothiazin-3-ylidene)-ethyloxidanium;bromide

InChI

InChI=1S/C16H16NO2S.BrH/c1-3-18-11-5-7-13-15(9-11)20-16-10-12(19-4-2)6-8-14(16)17-13;/h5-10H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

YDEYAOHUFJNDET-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C3C=CC(=[O+]CC)C=C3S2.[Br-]

Origin of Product

United States

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